molecular formula C11H11ClN4O B13123821 4-(7-Chloropyrido[4,3-d]pyrimidin-4-yl)morpholine

4-(7-Chloropyrido[4,3-d]pyrimidin-4-yl)morpholine

Cat. No.: B13123821
M. Wt: 250.68 g/mol
InChI Key: SHYUDHBGVXQSTR-UHFFFAOYSA-N
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Description

4-(7-Chloropyrido[4,3-d]pyrimidin-4-yl)morpholine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by a pyrido[4,3-d]pyrimidine core substituted with a chlorine atom at the 7th position and a morpholine ring at the 4th position. Its unique structure imparts a range of biological activities, making it a valuable scaffold for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(7-Chloropyrido[4,3-d]pyrimidin-4-yl)morpholine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4,6-dichloropyrimidine-5-carbaldehyde with appropriate amines, followed by cyclization to form the pyrido[4,3-d]pyrimidine core .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are often employed to introduce various substituents efficiently .

Mechanism of Action

The mechanism of action of 4-(7-Chloropyrido[4,3-d]pyrimidin-4-yl)morpholine involves its interaction with specific molecular targets, such as protein kinases. By binding to the active site of these enzymes, the compound inhibits their activity, thereby modulating various cellular processes. For example, it can interfere with the JAK-STAT signaling pathway, which is involved in cell division and immune responses . This inhibition can lead to the suppression of tumor growth and the reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(7-Chloropyrido[4,3-d]pyrimidin-4-yl)morpholine stands out due to its specific substitution pattern, which imparts unique biological activities. Its ability to inhibit multiple kinase pathways makes it a versatile compound in drug discovery and development .

Properties

Molecular Formula

C11H11ClN4O

Molecular Weight

250.68 g/mol

IUPAC Name

4-(7-chloropyrido[4,3-d]pyrimidin-4-yl)morpholine

InChI

InChI=1S/C11H11ClN4O/c12-10-5-9-8(6-13-10)11(15-7-14-9)16-1-3-17-4-2-16/h5-7H,1-4H2

InChI Key

SHYUDHBGVXQSTR-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC=NC3=CC(=NC=C32)Cl

Origin of Product

United States

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